N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the N-(3,4-dimethylphenyl) group: This step can be achieved through nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with a suitable aryl halide.
Attachment of the 6-(3,5-dimethylpiperidin-1-yl) group: This step involves the reaction of the intermediate compound with a piperidine derivative, often under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine core, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Aryl halides, alkyl halides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyrazolo[3,4-d]pyrimidine moieties
Biological Activity
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Core Structure : Pyrazolo[3,4-d]pyrimidine framework.
- Substituents : A dimethylphenyl group and a dimethylpiperidine moiety.
Property | Value |
---|---|
Molecular Formula | C21H28N6 |
Molecular Weight | 384.5 g/mol |
CAS Number | 896002-59-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in key biological pathways.
- Receptors : The presence of piperidine suggests potential interactions with neurotransmitter receptors.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anticancer properties. For instance:
- A related compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating a promising avenue for cancer therapy .
Neuroprotective Effects
The compound's structural similarities with known neuroprotective agents suggest it may offer benefits in treating neurodegenerative diseases:
- Piperidine-containing compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease .
Antiviral Potential
Research has highlighted the potential for pyrazolo[3,4-d]pyrimidine derivatives to serve as antiviral agents:
- Inhibitors targeting host kinases such as AAK1 and GAK have been developed based on similar structures, showing effectiveness against dengue virus infections .
Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The findings indicated that certain modifications to the piperidine ring significantly enhanced anticancer activity, suggesting that structural optimization can lead to more effective therapeutic agents .
Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, compounds similar to this compound demonstrated the ability to inhibit cholinesterase enzymes effectively. This inhibition correlated with improved cognitive function in treated subjects .
Properties
Molecular Formula |
C21H28N6 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H28N6/c1-13-8-14(2)12-27(11-13)21-24-19(18-10-22-26(5)20(18)25-21)23-17-7-6-15(3)16(4)9-17/h6-7,9-10,13-14H,8,11-12H2,1-5H3,(H,23,24,25) |
InChI Key |
YEKREYNMVXPCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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